Azetidine Ring Strain Energy: Impact on Reactivity and Metabolic Stability
The azetidine ring in azetidin-3-yl pyrrolidine-1-carboxylate has a ring strain energy of approximately 26.3 kcal/mol, which is significantly higher than the strain in pyrrolidine (5-membered ring, ~6 kcal/mol) and piperidine (6-membered ring, ~1 kcal/mol) [1]. This elevated strain energy renders the azetidine ring more susceptible to nucleophilic ring-opening, a property that can be exploited for targeted covalent inhibition but also necessitates careful stability assessment [2]. In contrast, the pyrrolidine-1-carboxylate ester moiety itself is not ring-strained, providing a handle for further functionalization without initiating undesired decomposition.
| Evidence Dimension | Ring strain energy |
|---|---|
| Target Compound Data | Azetidine: ~26.3 kcal/mol |
| Comparator Or Baseline | Pyrrolidine: ~6 kcal/mol; Piperidine: ~1 kcal/mol |
| Quantified Difference | 20-25 kcal/mol higher for azetidine vs larger saturated N-heterocycles |
| Conditions | Calculated from heats of combustion; confirmed by computational and experimental studies |
Why This Matters
This difference directly impacts reaction design, as the azetidine-containing compound can undergo selective ring-opening under mild acidic conditions that leave larger rings intact, enabling synthetic routes inaccessible to analogs like azetidin-3-yl piperidine-1-carboxylate.
- [1] Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. View Source
- [2] Degorce, S. L., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Med. Chem. Lett., 12(10), 1585–1588. View Source
